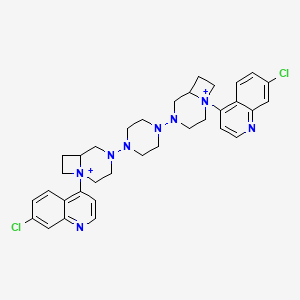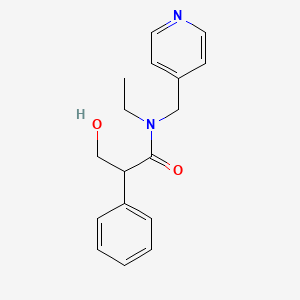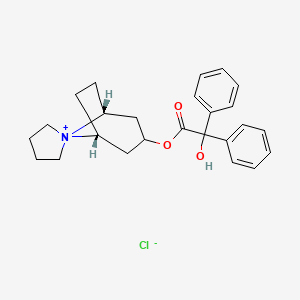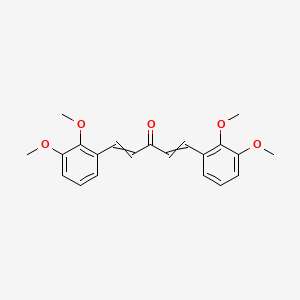
Xenalipin
Overview
Description
Scientific Research Applications
Xenalipin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the effects of trifluoromethyl groups on chemical reactivity.
Biology: Investigated for its potential effects on lipid metabolism and its role in reducing cholesterol levels.
Medicine: Explored as a potential therapeutic agent for treating hyperlipidemia and related cardiovascular diseases.
Industry: Utilized in the development of new hypolipidemic drugs and as a reference compound in analytical chemistry
Mechanism of Action
Target of Action
Xenalipin, also known as 4’-trifluoromethyl-2-biphenylcarboxylic acid, is a chemically novel compound It has been found to be an effective hypolipidemic agent, suggesting that it may interact with lipid metabolism pathways .
Mode of Action
It has been observed to cause significant reductions in serum cholesterol and triglycerides in animal models . This suggests that this compound may interact with its targets to modulate lipid metabolism, leading to decreased levels of cholesterol and triglycerides.
Biochemical Pathways
While the specific biochemical pathways affected by this compound are not clearly defined, its hypolipidemic effects suggest that it influences lipid metabolism. Lipoprotein analysis showed that this compound reduced cholesterol and protein content in very low-density lipoprotein (VLDL), intermediate density lipoprotein (IDL), and low-density lipoprotein (LDL). Triglycerides were also reduced in VLDL and IDL .
Result of Action
The molecular and cellular effects of this compound’s action primarily manifest as reductions in serum cholesterol and triglycerides . This indicates that this compound may exert its effects at the molecular level by modulating lipid metabolism pathways, leading to decreased synthesis or increased breakdown of cholesterol and triglycerides.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect a drug’s stability and its interactions with its targets.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Xenalipin plays a crucial role in biochemical reactions, particularly in lipid metabolism. It interacts with several enzymes and proteins involved in lipid synthesis and degradation. Notably, this compound has been observed to reduce cholesterol and triglyceride levels by modulating the activity of enzymes such as HMG-CoA reductase and lipoprotein lipase . These interactions help in lowering the levels of low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) in the bloodstream .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to downregulate the expression of genes involved in lipid synthesis while upregulating those involved in lipid degradation . This dual action helps in maintaining lipid homeostasis within cells and prevents the accumulation of lipids, thereby reducing the risk of atherosclerosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway . Additionally, this compound activates lipoprotein lipase, which facilitates the breakdown of triglycerides into free fatty acids . These molecular interactions result in a significant reduction in serum cholesterol and triglyceride levels, making this compound an effective hypolipidemic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and does not degrade rapidly under standard laboratory conditions . Long-term studies have shown that continuous administration of this compound leads to sustained reductions in serum lipid levels without significant adverse effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound (10-30 mg/kg/day) are effective in reducing serum cholesterol and triglyceride levels without causing toxicity . Higher doses may lead to adverse effects such as liver toxicity and gastrointestinal disturbances . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. It interacts with enzymes such as HMG-CoA reductase and lipoprotein lipase, which play key roles in cholesterol and triglyceride metabolism . By modulating these pathways, this compound helps in reducing the levels of harmful lipids in the bloodstream and promotes overall metabolic health .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is likely to interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound accumulates in lipid-rich compartments such as the endoplasmic reticulum and lipid droplets, where it exerts its hypolipidemic effects .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound is predominantly localized in the endoplasmic reticulum and lipid droplets, where it interacts with enzymes involved in lipid metabolism . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
Xenalipin can be synthesized through various chemical routes. One common method involves the reaction of 4-trifluoromethylbiphenyl with carbon dioxide under high pressure and temperature conditions. This reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the carboxylic acid group .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of temperature, pressure, and reaction time. The process often involves the use of supercritical fluid extraction to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Xenalipin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction of this compound typically involves the use of reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, where the trifluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, halogenated, and reduced forms of the compound .
Comparison with Similar Compounds
Similar Compounds
Clofibrate: Another hypolipidemic agent used to reduce cholesterol levels.
Nicotinic Acid: Known for its lipid-lowering properties.
Cholestyramine: A bile acid sequestrant used to lower cholesterol levels.
Uniqueness of Xenalipin
This compound is considerably more potent than clofibrate, nicotinic acid, and cholestyramine in reducing serum cholesterol and triglycerides. Its unique trifluoromethyl group enhances its lipid-lowering efficacy and provides a distinct mechanism of action compared to other hypolipidemic agents .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(18)19/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOMYCGTGFGDFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046565 | |
| Record name | Xenalipin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84392-17-6 | |
| Record name | 4′-(Trifluoromethyl)[1,1′-biphenyl]-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84392-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xenalipin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084392176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xenalipin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XENALIPIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28W00I603X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


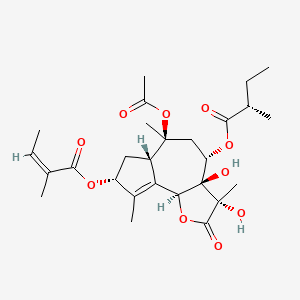
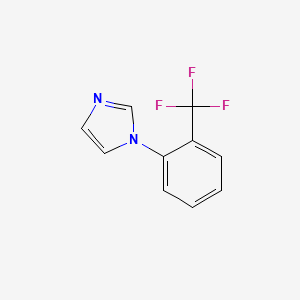
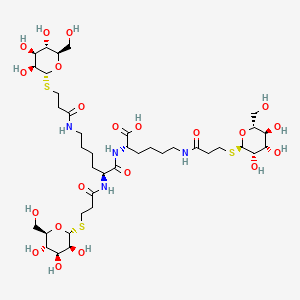


![[5-[17-[4,5-dihydroxy-5-(1-hydroxyethyl)-6-methyloxan-2-yl]oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-3-hydroxy-2,3-dimethyloxan-2-yl] acetate](/img/structure/B1683263.png)



